molecular formula C12H14N2O2S B1430588 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1707392-17-3

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1430588
CAS RN: 1707392-17-3
M. Wt: 250.32 g/mol
InChI Key: VKZQUUPBDLIHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (4-TBCA) is an organic compound belonging to the thiazole family. It is a white crystalline solid with a melting point of 120-121°C and a boiling point of 270-272°C. 4-TBCA is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers and polyurethanes. In addition, 4-TBCA has been found to have a variety of biological activities, including antioxidant, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is not completely understood. However, it is believed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antifungal and antibacterial activities are thought to be due to its ability to interfere with the cell membrane of the target organisms. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Lastly, its potential anti-cancer activity is thought to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to possess antioxidant, antifungal, and antibacterial properties. In addition, 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been found to possess anti-inflammatory activity, which may be useful in the treatment of certain diseases. Furthermore, 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Furthermore, it has been found to have a variety of biological activities, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of using 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the research of 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid include further exploration of its mechanism of action, its potential use in the development of new drugs, and its potential use in the development of new materials. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Furthermore, further research could be conducted to explore its potential use in the development of new polymers and polyurethanes.

Scientific Research Applications

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been studied extensively in scientific research due to its various biological activities. It has been found to have antioxidant, antifungal, and antibacterial properties. In addition, 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been shown to possess anti-inflammatory activity, which may be useful in the treatment of certain diseases. Furthermore, 4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-tert-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9-8(10(15)16)17-11(13-9)14-6-4-5-7-14/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUUPBDLIHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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